molecular formula C6H7N5O B1496458 8-Methylguanine CAS No. 23662-75-1

8-Methylguanine

Cat. No.: B1496458
CAS No.: 23662-75-1
M. Wt: 165.15 g/mol
InChI Key: DJGMEMUXTWZGIC-UHFFFAOYSA-N
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Description

8-Methylguanine is a modified nucleoside . It has been synthesized and its structures and thermodynamic properties have been investigated . Introduction of this compound into DNA sequences markedly stabilizes the Z conformation under low salt conditions .


Synthesis Analysis

Various oligonucleotides containing this compound have been synthesized . The synthesis involves a multi-step reaction with two steps: 82 percent / PPh 3 / o-xylene / 24 h / Heating .


Molecular Structure Analysis

The hexamer d (CGC [m 8 G]CG) 2 adopts a Z structure with all guanines in the syn conformation . The refined NMR structure is very similar to the Z form crystal structure of d (CGCGCG) 2, with a root mean square deviation of 0.6 between the two structures .


Chemical Reactions Analysis

The formation of this compound suggests a possible role for carbon-centered radicals as DNA-alkylating agents . The presence of this compound in d (CGC [m 8 G]CG) 2 stabilizes the Z conformation by at least ΔG = −0.8 kcal/mol relative to the unmodified hexamer .

Scientific Research Applications

  • DNA Alkylation by Methyl Radicals : A study by Augusto et al. (1990) found that oxidation of methylhydrazine, catalyzed by horseradish peroxidase-H2O2, leads to the generation of methyl radicals and the formation of 8-Methylguanine in calf thymus DNA. This suggests a role for carbon-centered radicals as DNA-alkylating agents (Augusto et al., 1990).

  • DNA Repair Mechanisms : Bessho et al. (1993) discovered that mouse N-methylpurine-DNA glycosylase, which removes N-alkylpurines in DNA, can also release 8-hydroxyguanine (a derivative of this compound) from DNA, highlighting its role in DNA repair mechanisms (Bessho et al., 1993).

  • Oligonucleotide Structural Properties : Kawai et al. (1995) investigated this compound-containing oligonucleotides and found that the introduction of a methyl group at the guanine C8 position significantly stabilizes the Z conformation of short oligonucleotides, suggesting its utility in studying DNA structural properties (Kawai et al., 1995).

  • Analysis of Oxidative DNA Damage : Musarrat and Wani (1994) developed a sensitive detection and quantitation method for 8-hydroxy-2'-deoxyguanosine, a biomarker of oxidative damage to DNA, using immunoslot blot assay. This research is crucial for understanding the role of modified DNA bases like this compound in mutagenesis and aging (Musarrat & Wani, 1994).

  • In Vivo DNA Alkylation : Netto et al. (1992) identified Cthis compound in DNA hydrolysates from rats administered with 1,2-dimethylhydrazine, providing evidence for in vivo DNA alkylation by carbon-centered radicals (Netto et al., 1992).

  • DNA Methylation and Aging : Park and Ames (1988) found that 7-methylguanine adducts, related to this compound, in rat liver DNA, present at high levels and increase with aging, suggesting a significant role of DNA methylation in aging and cancer (Park & Ames, 1988).

Safety and Hazards

The safety data sheet for 8-Methylguanine suggests using personal protective equipment and avoiding dust formation .

Biochemical Analysis

Biochemical Properties

8-Methylguanine plays a crucial role in biochemical reactions, particularly in the context of DNA structure and stability. It has been shown to stabilize the Z-DNA conformation under physiological salt conditions . The interaction of this compound with DNA is characterized by the syn conformation of guanine residues, which contributes to the overall stability of the Z-DNA structure .

This compound also interacts with various enzymes and proteins. For instance, it has been found to inhibit the activity of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair . This inhibition is dose-dependent, with this compound showing a stronger inhibitory effect compared to its metabolite, 8-hydroxy-7-methylguanine . The selective binding of this compound to the active site of PARP1 involves interactions with key residues such as Gly863 and Tyr907 .

Cellular Effects

The presence of this compound in DNA can have profound effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce transcriptional mutagenesis by causing the misincorporation of bases during RNA synthesis . This can lead to the production of altered proteins, which may affect cellular function and contribute to disease pathogenesis .

In macrophages, this compound has been implicated in the regulation of trained immunity, a form of innate immune memory . The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) plays a role in this process by modulating the immune response through pathways involving farnesoid X receptor (FXR) and AMP-activated protein kinase (AMPK) . This highlights the potential impact of this compound on immune function and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the stabilization of Z-DNA conformation, which affects DNA supercoiling and transcription . The binding interactions of this compound with DNA are characterized by the syn conformation of guanine residues, which enhances the stability of the Z-DNA structure .

Additionally, this compound inhibits the activity of PARP1 by binding to its active site and preventing the synthesis of poly (ADP-ribose) (PAR), a signaling molecule involved in DNA repair . This inhibition can lead to the accumulation of DNA damage and affect cellular responses to stress . The selective binding of this compound to PARP1 involves interactions with key residues such as Gly863 and Tyr907 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound-containing DNA sequences can influence their biochemical properties . For instance, the stabilization of Z-DNA conformation by this compound is dependent on the concentration of NaCl and the number of this compound residues incorporated into the DNA sequence . Over time, the degradation of this compound can lead to changes in DNA structure and function.

Long-term effects of this compound on cellular function have also been observed in in vitro and in vivo studies. For example, the inhibition of PARP1 by this compound can result in sustained DNA damage and affect cell viability . These temporal effects highlight the importance of considering the stability and degradation of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased inhibition of PARP1 activity and greater accumulation of DNA damage . At high doses, this compound may also exhibit toxic or adverse effects, such as cytotoxicity and impaired cell function . These dosage-dependent effects underscore the need for careful consideration of dosage in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its formation and degradation. It is formed through the methylation of guanine by methylating agents, which can be either endogenous or exogenous . The degradation of this compound involves its conversion to 8-hydroxy-7-methylguanine by xanthine oxidase . This metabolite can further undergo demethylation or be excreted in urine . The involvement of this compound in these metabolic pathways highlights its dynamic nature and potential impact on cellular metabolism.

Subcellular Localization

This compound is primarily localized within the nucleus, where it interacts with DNA and affects its structure and function . The subcellular localization of this compound is influenced by its incorporation into DNA sequences and the presence of targeting signals or post-translational modifications. The localization of this compound within specific nuclear compartments can impact its activity and function, particularly in the context of DNA repair and transcriptional regulation .

Properties

IUPAC Name

2-amino-8-methyl-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGMEMUXTWZGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178334
Record name 8-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23662-75-1
Record name 8-Methylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023662751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methylguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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